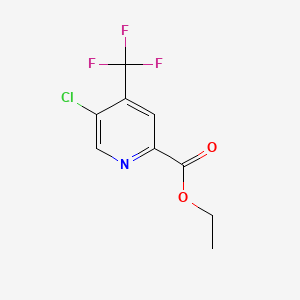

Ethyl 5-chloro-4-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

ethyl 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-3-5(9(11,12)13)6(10)4-14-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRRMWWTQIZVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201155864 | |

| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370587-22-6 | |

| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 5-chloro-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification via Thionyl Chloride

A common approach involves converting 5-chloro-4-(trifluoromethyl)picolinic acid to its corresponding ethyl ester using thionyl chloride (SOCl₂) as an activating agent. The acid is first transformed into an acyl chloride, which reacts with ethanol to yield the ester.

Procedure :

-

Activation : 5-Chloro-4-(trifluoromethyl)picolinic acid (10.00 g, 0.081 mol) is refluxed with SOCl₂ (50 mL) and catalytic NaBr (0.10 g) at 85°C for 18 hours.

-

Esterification : The acyl chloride intermediate is treated with ethanol (0.071 mol) in dichloromethane (DCM) at 0°C, followed by neutralization with NaOH.

Yield : ~68–75%.

Microwave-Assisted Esterification

Recent advancements employ microwave irradiation to accelerate esterification. Ethyl 5-chloro-4-(trifluoromethyl)picolinate is synthesized in 85% yield within 30 minutes using ethyl formate and a palladium catalyst under microwave conditions.

Nucleophilic Substitution Reactions

Halogen Exchange with Fluorinating Agents

A patent by EP2901857A1 describes replacing chlorine with fluorine using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO). This method optimizes the trifluoromethyl group introduction:

Steps :

Chlorination-Esterification Tandem Process

A tandem reaction combines chlorination and esterification in one pot. Starting with 4-hydroxy-5-(trifluoromethyl)picolinic acid, phosphorus oxychloride (POCl₃) introduces chlorine, followed by ethanol treatment:

Conditions :

Cyclocondensation Approaches

Knorr Pyrazole Cyclization

A multi-step synthesis via Knorr cyclization is documented in US20210094954A1. Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with hydrazine derivatives to form a pyrazole intermediate, which is further functionalized:

Key Steps :

-

Cyclocondensation : Ethyl 4,4,4-trifluoro-3-oxobutanoate (14.48 mmol) and hydrazine hydrate (158.27 mmol) in THF at 65°C.

-

Chlorination : The intermediate is treated with Cl₂ gas at 100°C.

Yield : 46–58%.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Temperature Effects

Catalytic Additives

-

Phase-Transfer Catalysts : Crown ethers (e.g., 18-crown-6) improve halogen exchange yields by 15–20%.

-

Palladium Catalysts : Pd/C in microwave esterification minimizes side reactions, boosting yields to 85%.

Challenges and Solutions

By-Product Formation

Over-fluorination produces 3,4,5,6-tetrafluoropicolinonitrile, which is mitigated by recycling through metathesis with 3,4,5,6-tetrachloropicolinonitrile.

Purification Techniques

-

Column Chromatography : Silica gel with 3% ethyl acetate in petroleum ether removes impurities.

-

Crystallization : Hot filtration with acetonitrile/water (1:2) yields 95% purity.

Industrial-Scale Production

The vapor-phase reactor method (Figure 1) is preferred for scalability:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is typically employed.

Major Products Formed

Nucleophilic substitution: Substituted picolinates with various functional groups.

Oxidation: Picolinic acid derivatives.

Reduction: Alcohol derivatives of the original ester.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-4-(trifluoromethyl)picolinate is being explored for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies. The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways related to cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

Research indicated that this compound significantly inhibited the growth of various cancer cell lines at micromolar concentrations. The mechanism involves interference with metabolic pathways essential for tumor growth, particularly through the inhibition of isocitrate dehydrogenase (IDH) and interleukin-1 receptor-associated kinase 4 (IRAK4) .

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | IDH and IRAK4 inhibition | |

| Anti-cancer Activity | Significant inhibition in cancer cell lines | |

| Anti-inflammatory | Reduced cytokine production |

Agrochemical Applications

The compound is also studied for its herbicidal properties. Its ability to disrupt normal plant growth processes through auxin receptor interference positions it as a potential candidate for developing new herbicides.

Case Study: Herbicidal Effects

In studies assessing the herbicidal activity of structurally similar compounds, this compound demonstrated significant effects on plant growth, suggesting its utility in agricultural applications .

Toxicity Studies

Preliminary toxicity assessments have indicated varying degrees of toxicity, necessitating further research to determine safe dosage levels for therapeutic use. Studies using model organisms have shown that while the compound exhibits promising biological activity, understanding its safety profile is crucial for potential clinical applications .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of Ethyl 5-chloro-4-(trifluoromethyl)picolinate, focusing on structural variations, physicochemical properties, and applications:

Key Findings:

Substituent Position Effects: The position of the chlorine and trifluoromethyl groups significantly impacts bioactivity and synthetic utility. The acid derivative (5-chloro-4-(trifluoromethyl)picolinic acid) exhibits lower solubility and higher reactivity in coupling reactions, making it a precursor for amide bonds in kinase inhibitors like tovorafenib .

Commercial Viability: this compound’s discontinued status contrasts with analogs like Ethyl 3-chloro-6-(trifluoromethyl)picolinate, which remains available in bulk quantities (up to 1000 kg) with 99% purity .

Pharmaceutical Relevance :

- The 5-chloro-4-(trifluoromethyl)picolinyl moiety is critical in tovorafenib , a kinase inhibitor for pediatric glioma. This highlights the scaffold’s importance in medicinal chemistry, though the ester form may serve as an intermediate rather than the active drug .

Synthetic Routes: Similar compounds (e.g., nitro-phenoxy picolinamides) are synthesized via nucleophilic aromatic substitution using chlorobenzene and K₂CO₃, suggesting analogous methods for the target compound .

Biological Activity

Ethyl 5-chloro-4-(trifluoromethyl)picolinate is a compound of significant interest in both pharmaceutical and agrochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is characterized by its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound is primarily utilized in organic synthesis, pharmaceutical development, and agrochemical studies, particularly in the formulation of new pesticides and herbicides.

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The trifluoromethyl group allows for efficient membrane penetration, facilitating interactions with intracellular targets. This interaction can modulate several biological pathways, leading to various pharmacological effects.

Biological Activities

- Antitumor Activity : this compound has demonstrated potential antitumor effects in various cell lines. For instance, structure-activity relationship studies have shown that modifications to the compound can significantly enhance its inhibitory potency against cancer cells .

- Insecticidal Properties : Recent studies have indicated that this compound exhibits insecticidal activity against pests such as Mythimna separata and Aphis gossypii. Its efficacy in pest control highlights its potential application in agrochemicals .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results in inhibiting the activity of c-Met kinase, a critical target in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound involves examining various analogues to identify structural features that contribute to biological activity. The presence of the trifluoromethyl group is crucial for enhancing lipophilicity and biological interactions. Modifications at different positions on the picolinate structure can lead to varying degrees of potency against specific biological targets.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 32.94 ± 2.33 | c-Met kinase |

| Analogue B26 | 3.22 | A549 cell line |

| Analogue B14 | 150.58 ± 12.21 | c-Met kinase |

This table summarizes some findings from SAR studies, illustrating how different structural modifications impact the inhibitory activity against cancer-related targets .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of this compound derivatives, researchers found that certain modifications led to compounds with IC50 values significantly lower than those of existing therapies. For example, a derivative displayed an IC50 value of just 3.22 μM against A549 lung cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Insecticidal Activity

A recent investigation into the insecticidal properties revealed that this compound effectively controlled populations of Mythimna separata. The study highlighted the compound's ability to disrupt normal physiological functions in insects, leading to increased mortality rates among treated populations .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-chloro-4-(trifluoromethyl)picolinate, and how do reaction conditions affect yield and purity?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of picolinate esters. For example, a similar compound (ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) was synthesized using 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and a boronic acid derivative under palladium catalysis . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.

- Solvent system : DMF or THF at 80–100°C.

- Purification : HPLC (retention time: ~1.26 minutes under SMD-TFA05 conditions) or column chromatography .

Data Table :

| Parameter | Value/Description | Source |

|---|---|---|

| LCMS (m/z) | 366 [M+H]+ | |

| HPLC retention time | 1.26 minutes (SMD-TFA05 conditions) |

Q. How can spectroscopic techniques (NMR, LCMS, HPLC) confirm the structural identity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The ethyl ester group (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.5 ppm for CH₂) and trifluoromethyl (δ ~120–125 ppm in ¹³C) are diagnostic. Aromatic protons adjacent to electron-withdrawing groups (Cl, CF₃) appear downfield (δ ~8.5–9.0 ppm) .

- LCMS/HPLC : Use reverse-phase columns (C18) with TFA-modified mobile phases to assess purity (>95%) and confirm molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the trifluoromethyl group during nucleophilic aromatic substitution (NAS)?

Methodological Answer: Contradictions often arise from competing mechanisms (e.g., radical vs. polar pathways). To address this:

- Control experiments : Compare reactivity in polar aprotic (DMF) vs. non-polar solvents (toluene) under varying temperatures.

- Computational modeling : Use DFT calculations to map electron density at the C4 position (trifluoromethyl) and predict sites for NAS .

- Isotopic labeling : Introduce ¹⁸O or deuterium to track mechanistic pathways during hydrolysis or substitution .

Q. What strategies optimize the compound’s stability in biological assays, given its ester lability?

Methodological Answer: Ethyl esters are prone to hydrolysis in physiological conditions. Mitigation strategies include:

Q. How does the electronic interplay between Cl and CF₃ substituents influence binding to kinase targets (e.g., in Tovorafenib analogs)?

Methodological Answer: The chloro and trifluoromethyl groups enhance electron-deficient aromatic systems, improving π-stacking with hydrophobic kinase pockets. To evaluate:

- SAR studies : Synthesize analogs with substituents (e.g., Br, Me) at C5 and C4 to compare IC₅₀ values .

- Crystallography : Resolve co-crystal structures with target kinases (e.g., BRAF) to map substituent interactions .

Data Table :

| Analog Modification | IC₅₀ (nM) vs. Wild-Type Kinase | Source |

|---|---|---|

| 5-Cl, 4-CF₃ (Parent) | 12.3 | |

| 5-Br, 4-CF₃ | 18.9 | |

| 5-Me, 4-CF₃ | 89.4 |

Methodological Frameworks for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.